2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromophenyl group, a methylene bridge, and a benzo[b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the bromophenyl derivative and an aldehyde or ketone.
Attachment of the 3-Methylbut-2-enyloxy Group: This group can be introduced through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromophenyl)methylene]-benzo[b]furan-3-one: Lacks the 3-methylbut-2-enyloxy group.
6-(3-Methylbut-2-enyloxy)benzo[b]furan-3-one: Lacks the bromophenyl group.
2-[(3-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
2-[(3-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to the combination of its bromophenyl group, methylene bridge, and 3-methylbut-2-enyloxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H17BrO3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17BrO3/c1-13(2)8-9-23-16-6-7-17-18(12-16)24-19(20(17)22)11-14-4-3-5-15(21)10-14/h3-8,10-12H,9H2,1-2H3/b19-11- |
InChI Key |
JHBINWMPIKZNGC-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2)C |
Origin of Product |
United States |
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